α-[2-(Dimethylamino)-1-methylethyl]-α-phenyl-Benzeneethanol 1-Acetate α-[2-(Dimethylamino)-1-methylethyl]-α-phenyl-Benzeneethanol 1-Acetate
Brand Name: Vulcanchem
CAS No.: 53990-51-5
VCID: VC0149944
InChI: InChI=1S/C21H27NO2/c1-17(16-22(3)4)21(24-18(2)23,20-13-9-6-10-14-20)15-19-11-7-5-8-12-19/h5-14,17H,15-16H2,1-4H3
SMILES: CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C
Molecular Formula: C21H27NO2
Molecular Weight: 325.4 g/mol

α-[2-(Dimethylamino)-1-methylethyl]-α-phenyl-Benzeneethanol 1-Acetate

CAS No.: 53990-51-5

Reference Standards

VCID: VC0149944

Molecular Formula: C21H27NO2

Molecular Weight: 325.4 g/mol

α-[2-(Dimethylamino)-1-methylethyl]-α-phenyl-Benzeneethanol 1-Acetate - 53990-51-5

CAS No. 53990-51-5
Product Name α-[2-(Dimethylamino)-1-methylethyl]-α-phenyl-Benzeneethanol 1-Acetate
Molecular Formula C21H27NO2
Molecular Weight 325.4 g/mol
IUPAC Name [4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] acetate
Standard InChI InChI=1S/C21H27NO2/c1-17(16-22(3)4)21(24-18(2)23,20-13-9-6-10-14-20)15-19-11-7-5-8-12-19/h5-14,17H,15-16H2,1-4H3
Standard InChIKey WPOZMXNNOJHTDY-UHFFFAOYSA-N
SMILES CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C
Canonical SMILES CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C
Synonyms 4-Dimethylamino)-3-methyl-1,2-diphenyl-,2-Butanol Acetate; α-[2-(Dimethylamino)-1-methylethyl]-α-phenyl-Benzeneethanol Acetate (Ester); USP Propoxyphene Related Compound B;
PubChem Compound 118072
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator